molecular formula C13H17NO5 B6275507 methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate CAS No. 2763759-92-6

methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate

Cat. No. B6275507
CAS RN: 2763759-92-6
M. Wt: 267.3
InChI Key:
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Description

Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. It is a colorless to yellowish crystalline solid that is soluble in water and alcohol. It has a molecular weight of 242.32 g/mol and a melting point of 157-159°C. It is commonly used as a reagent in organic synthesis and as a starting material for the production of pharmaceuticals and other organic compounds.

Scientific Research Applications

Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of pyrrole derivatives, which have been studied for their potential applications in the fields of medicinal chemistry, drug design, and biochemistry. It has also been used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides.

Mechanism of Action

Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate acts as a reagent in organic synthesis. It is used to catalyze the condensation reaction between two molecules, resulting in the formation of a new product. The reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid.
Biochemical and Physiological Effects
Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate has not been studied for its biochemical or physiological effects. Therefore, its effects on the body are currently unknown.

Advantages and Limitations for Lab Experiments

Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in water and alcohol. It is also relatively stable and can be stored for long periods of time without degrading. However, it is also toxic and should be handled with care.

Future Directions

In the future, further research should be conducted on the synthesis and applications of methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate. This could include studies on its catalytic activity, its use in the synthesis of other organic compounds, and its potential uses in medicinal chemistry and drug design. Additionally, further studies should be conducted to determine the biochemical and physiological effects of this compound. Finally, research should be conducted on the development of more efficient and cost-effective methods for the synthesis of this compound.

Synthesis Methods

Methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate can be synthesized through a two-step process. The first step involves the condensation of the methyl ester of 2-oxoethyl-3-formyl-1H-pyrrole-2-carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The second step involves the hydrolysis of the resulting product to yield the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate' involves the reaction of tert-butyl 2-oxo-2-(pyrrolidin-1-yl)acetate with ethyl chloroformate, followed by reaction with tert-butyl 2-(tert-butoxy)-2-oxoacetate and then with formaldehyde.", "Starting Materials": [ "tert-butyl 2-oxo-2-(pyrrolidin-1-yl)acetate", "ethyl chloroformate", "tert-butyl 2-(tert-butoxy)-2-oxoacetate", "formaldehyde" ], "Reaction": [ "Step 1: Reaction of tert-butyl 2-oxo-2-(pyrrolidin-1-yl)acetate with ethyl chloroformate in the presence of a base to form tert-butyl 2-(ethoxycarbonyl)-2-(pyrrolidin-1-yl)acetate.", "Step 2: Reaction of tert-butyl 2-(ethoxycarbonyl)-2-(pyrrolidin-1-yl)acetate with tert-butyl 2-(tert-butoxy)-2-oxoacetate in the presence of a base to form methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylate.", "Step 3: Reaction of methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-(tert-butoxycarbonyl)-1H-pyrrole-2-carboxylate with formaldehyde in the presence of a base to form methyl 1-[2-(tert-butoxy)-2-oxoethyl]-3-formyl-1H-pyrrole-2-carboxylate." ] }

CAS RN

2763759-92-6

Molecular Formula

C13H17NO5

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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